molecular formula C14H14N6O2 B2356831 N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 893932-71-3

N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2356831
CAS No.: 893932-71-3
M. Wt: 298.306
InChI Key: AYWWPXCBDVGCCH-UHFFFAOYSA-N
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Description

N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide is a triazolo[4,5-d]pyrimidine derivative characterized by a 3-methylphenyl substituent at position 3 of the triazolo core and an N-methyl acetamide group at position 4.

Properties

IUPAC Name

N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-9-4-3-5-10(6-9)20-13-12(17-18-20)14(22)19(8-16-13)7-11(21)15-2/h3-6,8H,7H2,1-2H3,(H,15,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWWPXCBDVGCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.

    Introduction of the methylphenyl group: The methylphenyl group is introduced through a substitution reaction, often using a suitable aryl halide and a base.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Triazolo[4,5-d]pyrimidine Core

The triazolo[4,5-d]pyrimidine scaffold accommodates diverse substituents, which critically influence physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituent at Position 3 Substituent at Position 6 Molecular Weight Key Data (Melting Point, Solubility)
N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide 3-methylphenyl N-methyl acetamide ~356.35 g/mol* Not reported
N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide () 3-chloro-4-methylphenyl N-benzyl acetamide ~435.87 g/mol Not reported
N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide () Benzyl N-(2-chlorobenzyl) acetamide ~434.89 g/mol Not reported
3-(4-Chlorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one () 4-chlorophenyl Pyridin-2-ylmethyl ~341.78 g/mol Not reported

*Calculated based on molecular formula.

  • Impact of Aromatic Substituents: The 3-methylphenyl group in the target compound enhances lipophilicity compared to halogenated analogs (e.g., 3-chloro-4-methylphenyl in ), which may improve membrane permeability but reduce aqueous solubility. Benzyl or pyridinylmethyl substituents () introduce bulkier groups that could sterically hinder target binding but increase metabolic stability .
  • Acetamide Modifications :

    • The N-methyl acetamide group in the target compound likely offers a balance between solubility and metabolic stability. In contrast, N-benzyl or N-(2-chlorobenzyl) acetamide derivatives () exhibit higher molecular weights and lipophilicity, which may prolong half-life but limit bioavailability .

Physicochemical and Spectroscopic Properties

  • Infrared (IR) Spectroscopy : reports a carbonyl (C=O) stretch at 1,730 cm⁻¹ for an acetamide derivative, consistent with the target compound’s acetamide moiety. Halogenated analogs (e.g., ) may show shifts due to electron-withdrawing effects .
  • NMR Spectroscopy : The target compound’s methyl groups (NCH₃, COCH₃) would resonate near δ 2.10–2.50 ppm in CDCl₃, similar to the acetamide in . Aromatic protons in the 3-methylphenyl group would appear as a multiplet around δ 7.37–7.47 ppm .

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